Phenethyl carbamate

概要

説明

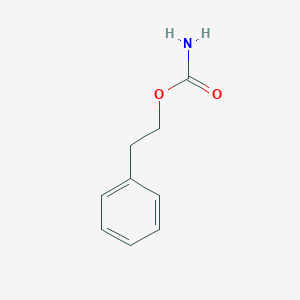

Phenethyl carbamate is an organic compound characterized by the presence of a phenethyl group attached to a carbamate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. This compound is known for its potential bioactive properties, making it a subject of extensive research.

準備方法

Synthetic Routes and Reaction Conditions: Phenethyl carbamate can be synthesized through several methods. One common approach involves the reaction of phenethylamine with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields this compound as the primary product. Another method involves the transcarbamoylation of phenethyl alcohol with a carbamate donor, such as phenyl carbamate, in the presence of a catalyst like tin triflate .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the reaction of phenethylamine with urea in the presence of a catalyst to form the desired carbamate. This process is advantageous due to its simplicity and high yield .

化学反応の分析

Types of Reactions: Phenethyl carbamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction of this compound can yield phenethylamine and other reduced products.

Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed: The major products formed from these reactions include various carbamate derivatives, phenethylamine, and substituted phenethyl carbamates .

科学的研究の応用

Antibacterial Properties

Ethyl N-(2-phenethyl) carbamate has been identified as a promising compound in the fight against bacterial infections, particularly those caused by Methicillin Resistant Staphylococcus aureus (MRSA). A study synthesized a library of 88 compounds based on this carbamate, leading to the discovery of several analogues that exhibit significant antibiofilm activity against MRSA strains. The most potent analogue demonstrated an IC50 value of approximately 15.7 μM, effectively inhibiting biofilm formation across multiple strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications to the carbamate structure could enhance its antibacterial efficacy. For instance, swapping substituents on the aromatic ring led to variations in biofilm inhibition, indicating that specific structural features are crucial for activity . The SAR analysis identified several analogues with improved performance, highlighting the potential for developing new antibacterial agents based on phenethyl carbamate derivatives.

Biofilm Inhibition

Bacterial biofilms pose a significant challenge in clinical settings due to their resistance to conventional antibiotics. Ethyl N-(2-phenethyl) carbamate has shown moderate antibiofilm activity against various strains of bacteria. Notably, a compound from this class inhibited biofilm formation by up to 93.9% across different MRSA strains .

Case Study: Inhibition of MRSA Biofilms

A detailed investigation into the biofilm inhibition capabilities of ethyl N-(2-phenethyl) carbamate analogues revealed that certain modifications could lead to enhanced activity against MRSA biofilms. The study demonstrated that compounds with specific substituents could inhibit biofilm formation significantly more than others, underscoring the importance of molecular design in developing effective antibiofilm agents .

Chiral Separation Technologies

This compound derivatives have also been utilized in chiral separation processes, particularly in high-performance liquid chromatography (HPLC). Research has focused on synthesizing helical poly(phenylacetylene) derivatives containing chiral this compound residues, which serve as coated-type chiral stationary phases (CSPs). These CSPs exhibited high solvent tolerability and distinct enantioseparation properties based on their structural configurations .

Performance Evaluation

The performance of these chiral stationary phases was evaluated using various racemates, demonstrating their effectiveness in resolving enantiomers under different chromatographic conditions. For example, certain racemates were better resolved using specific CSPs, indicating that the chiral environment created by this compound residues significantly influences separation efficiency .

Summary Table of Applications

作用機序

The mechanism of action of phenethyl carbamate involves its interaction with specific molecular targets. For instance, some derivatives of this compound act as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission . Additionally, this compound derivatives may interact with other molecular pathways, contributing to their bioactive properties .

類似化合物との比較

Phenethyl carbamate can be compared with other similar compounds, such as:

Ethyl carbamate: Known for its presence in fermented foods and beverages, ethyl carbamate is a compound of interest due to its potential carcinogenic properties.

Phenyl carbamate: Used in the synthesis of various organic compounds, phenyl carbamate shares similar chemical properties with this compound.

Meprobamate: A carbamate derivative with anxiolytic properties, meprobamate is used in the treatment of anxiety disorders.

生物活性

Phenethyl carbamate, specifically ethyl N-(2-phenethyl) carbamate, has garnered attention in recent years due to its diverse biological activities, particularly in the context of antimicrobial properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of carbamic acid, characterized by the presence of a phenethyl group. Its chemical formula is C10H13NO2, and it is known for its ability to inhibit bacterial biofilm formation, particularly in strains resistant to conventional antibiotics.

Bacterial Biofilm Inhibition

Recent studies have highlighted the effectiveness of ethyl N-(2-phenethyl) carbamate in inhibiting biofilm formation by various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound was evaluated alongside a library of derivatives, leading to the identification of several potent analogues.

Table 1: Inhibition of MRSA Biofilm Formation by Ethyl N-(2-phenethyl) Carbamate Derivatives

| Compound | IC50 (μM) | Biofilm Inhibition (%) |

|---|---|---|

| 3j | 15.7 | 80.8 |

| 5 | 20.0 | 75.1 |

| 6 | 22.5 | 73.4 |

| 9 | 18.0 | 61.0 |

The compound 3j exhibited the most significant biofilm inhibition across multiple MRSA strains, demonstrating an IC50 value of 15.7 μM and inhibiting biofilm formation by up to 80.8% in certain strains .

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the phenethyl group can significantly affect the biological activity of the compound. For instance, replacing the para-methyl substituent with larger alkyl groups resulted in varying degrees of biofilm inhibition, indicating that steric factors play a crucial role in activity .

Case Studies on Toxicity and Clinical Implications

While this compound shows promise as an antimicrobial agent, it is essential to consider its toxicity profile. A case study involving carbamate poisoning illustrates the potential risks associated with exposure to related compounds. Symptoms of poisoning can include dizziness, confusion, and gastrointestinal distress due to acetylcholinesterase inhibition .

Table 2: Symptoms Associated with Carbamate Poisoning

| Symptom | Description |

|---|---|

| Dizziness | Sudden onset, often accompanied by confusion |

| Gastrointestinal Issues | Nausea, vomiting, abdominal pain |

| Neurological Effects | Muscle weakness, slurred speech |

The rapid reversibility of carbamate-induced acetylcholinesterase inhibition makes these compounds less lethal than organophosphates but still poses significant health risks in cases of overdose or misuse .

特性

IUPAC Name |

2-phenylethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAUTBNKPSNTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879506 | |

| Record name | CARBAMIC ACID, 2-PHENYLETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-19-8, 17576-39-5 | |

| Record name | Phenethyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, ethyl-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-31196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CARBAMIC ACID, 2-PHENYLETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENETHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GM9A2CI6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of Phenethyl Carbamate derivatives in medicine?

A1: Research suggests that this compound derivatives show promise as antibacterial agents, particularly against drug-resistant strains. For instance, specific this compound-containing β-lactams demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and linezolid-resistant strains. [] Additionally, certain derivatives effectively inhibited biofilm formation in various bacterial strains, including MRSA. [, ]

Q2: How does the structure of this compound influence its antibacterial activity?

A2: Studies exploring Structure-Activity Relationships (SAR) have revealed that modifications to the this compound scaffold significantly impact its antibacterial activity. Notably, the nature of the substituent on the carbamate nitrogen plays a crucial role. For example, incorporating benzyl or Phenethyl groups on this nitrogen, as opposed to aryl groups, led to a significant increase in potency against Staphylococcus aureus, including MRSA strains. []

Q3: Have any studies investigated the potential of this compound derivatives in cancer treatment?

A3: While limited, some research suggests that this compound derivatives could play a role in cancer therapy. One study examined Ethyl N-(2-phenethyl) carbamate (NP-1) as a potential small molecule adjuvant to enhance the efficacy of other anticancer agents. The results indicated that NP-1, at specific concentrations, increased the sensitivity of certain cancer cell lines (MCF-7 and N2a) to the cytotoxic effects of other natural product compounds. []

Q4: Is there any information available regarding the safety and toxicity of this compound and its derivatives?

A4: The provided research primarily focuses on the synthesis and in vitro activity of this compound derivatives. Detailed toxicological studies and safety profiles, particularly in the context of human health, are not covered in these papers. Further research is necessary to assess potential toxicity, adverse effects, and long-term safety implications.

Q5: Are there any analytical techniques commonly employed for the characterization and quantification of this compound derivatives?

A5: Although not explicitly detailed in these papers, High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing Phenethyl Carbamates. Specifically, chiral HPLC, employing a stationary phase like amylose-tri((S)-α-phenethyl carbamate, can effectively separate and quantify enantiomers of these compounds. [] This method is crucial for controlling the quality of drugs containing this compound moieties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。